

# Application of Alpha-Proteins in Drug Discovery: A Detailed Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-PROTEIN

Cat. No.: B1180597

[Get Quote](#)

Introduction: The term "**α-protein**" encompasses a diverse range of proteins, each presenting unique and compelling opportunities for therapeutic intervention. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on several key **α-proteins** that are at the forefront of drug discovery: α-Enolase (ENO1) in oncology, α-Synuclein in neurodegenerative diseases, α-1 Antitrypsin (AAT) in genetic deficiencies, and the G $\alpha$  subunits of G proteins in signal transduction.

## Section 1: α-Enolase (ENO1) as a Target in Oncology

### Application Notes:

α-Enolase (ENO1) is a multifunctional protein that plays a central role in glycolysis. Beyond its metabolic function, ENO1 is frequently overexpressed on the surface of various cancer cells, where it acts as a plasminogen receptor, promoting extracellular matrix degradation, invasion, and metastasis.<sup>[1][2][3]</sup> This cell-surface localization makes it an attractive target for antibody-based therapies and diagnostic agents. In many cancers, including pancreatic, lung, and breast cancer, elevated ENO1 expression is correlated with poor prognosis.<sup>[4][5]</sup>

Drug discovery efforts targeting ENO1 primarily focus on:

- Monoclonal Antibodies (mAbs): Developing antibodies that bind to cell-surface ENO1 can block its interaction with plasminogen, thereby inhibiting cancer cell invasion.<sup>[6][7]</sup>

- Small Molecule Inhibitors: Designing molecules that inhibit the enzymatic activity of ENO1 to disrupt cancer cell metabolism.
- Immunotherapy: Utilizing ENO1 as a tumor-associated antigen to elicit an anti-tumor immune response.[\[1\]](#)[\[7\]](#)

#### Quantitative Data Summary:

| Therapeutic Agent/Approach         | Target Indication                       | Model           | Efficacy                                                  | Reference                               |
|------------------------------------|-----------------------------------------|-----------------|-----------------------------------------------------------|-----------------------------------------|
| Anti-ENO1 Monoclonal Antibody      | Pancreatic Ductal Adenocarcinoma (PDAC) | Mouse Xenograft | Reduced number of lung metastases                         | <a href="#">[6]</a>                     |
| chENO1-22 (chimeric anti-ENO1 mAb) | Lung Cancer                             | Animal Model    | Prevented lung tumor metastasis and prolonged survival    | <a href="#">[8]</a> <a href="#">[9]</a> |
| ENO1 Silencing (siRNA)             | Breast Cancer (SK-BR-3 cells)           | In Vitro        | 23.1% apoptosis in transfected cells vs. 2.17% in control | <a href="#">[10]</a>                    |

#### Experimental Protocols:

## Protocol 1: Matrigel Invasion Assay to Evaluate Anti-ENO1 Therapies

This protocol is designed to assess the ability of a therapeutic agent (e.g., anti-ENO1 antibody) to inhibit cancer cell invasion through a basement membrane extract (Matrigel).

#### Materials:

- Transwell inserts (8  $\mu$ m pore size) for 24-well plates

- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium with 10% FBS (chemoattractant)
- Cancer cell line overexpressing ENO1 (e.g., PANC-1, CL1-5)
- Test inhibitor (e.g., anti-ENO1 antibody) and control IgG
- Cotton swabs, 4% paraformaldehyde, 0.1% Crystal Violet stain

**Procedure:**

- Coating Transwell Inserts:

1. Thaw Matrigel on ice overnight.
2. Dilute Matrigel 1:3 in cold, serum-free medium.[\[11\]](#)
3. Add 50 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring even coating.[\[11\]](#)
4. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[\[3\]\[11\]](#)
5. Rehydrate the Matrigel by adding warm, serum-free medium to the upper and lower chambers and incubate for 30 minutes.[\[12\]](#)

- Cell Preparation and Seeding:

1. Culture cells to ~80% confluence and serum-starve overnight.
2. Harvest cells and resuspend in serum-free medium at a concentration of  $2.5 - 5 \times 10^5$  cells/mL.
3. Prepare cell suspensions with the desired concentrations of the anti-ENO1 antibody or control IgG.
4. Remove the rehydration medium from the inserts.

5. Add 600  $\mu$ L of complete medium with 10% FBS to the lower chamber.[[11](#)]
6. Add 100  $\mu$ L of the cell suspension to the upper chamber of the inserts.[[11](#)]

- Incubation and Analysis:
  1. Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.
  2. After incubation, remove non-invaded cells from the upper surface of the membrane with a cotton swab.[[11](#)][[12](#)]
  3. Fix the invaded cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes.
  4. Stain the cells with 0.1% Crystal Violet for 15-20 minutes.[[12](#)]
  5. Wash the inserts with water and allow them to air dry.
  6. Image the stained cells using a light microscope and quantify the number of invaded cells by counting several random fields of view.

Visualizations:

[Click to download full resolution via product page](#)**Caption:** ENO1-mediated signaling in cancer metastasis.

## Section 2: $\alpha$ -Synuclein in Neurodegenerative Disease Drug Discovery

Application Notes:

$\alpha$ -Synuclein is a presynaptic neuronal protein that is genetically and pathologically linked to Parkinson's disease (PD) and other neurodegenerative disorders known as synucleinopathies. [7] The misfolding and aggregation of  $\alpha$ -synuclein into oligomers and insoluble fibrils, which form Lewy bodies, is a central event in the pathogenesis of these diseases.[7][13][14][15] The neurotoxic species are thought to be the soluble oligomeric intermediates.[7]

Therapeutic strategies targeting  $\alpha$ -synuclein are a major focus of drug discovery for PD and include:

- Aggregation Inhibitors: Small molecules or peptides designed to prevent the initial misfolding and subsequent aggregation of  $\alpha$ -synuclein monomers.[13]
- Immunotherapy: Both active and passive immunization approaches aim to clear pathogenic  $\alpha$ -synuclein aggregates.[16][17] Monoclonal antibodies can target different forms of  $\alpha$ -synuclein (monomers, oligomers, fibrils).
- Reducing  $\alpha$ -Synuclein Expression: Antisense oligonucleotides and siRNA are being investigated to lower the overall levels of  $\alpha$ -synuclein protein.

Quantitative Data Summary:

| Therapeutic Agent/Approach            | Target Indication   | Model/Study Phase         | Efficacy                                                                                 | Reference |
|---------------------------------------|---------------------|---------------------------|------------------------------------------------------------------------------------------|-----------|
| AFFITOPE PD01A (Active Immunotherapy) | Parkinson's Disease | Phase 1 Clinical Trial    | Geometric mean antibody titers increased from 1:46 to 1:3580 (15 µg group)               | [16][18]  |
| ACI-7104.056 (Active Immunotherapy)   | Parkinson's Disease | Phase 2 Clinical Trial    | 100% immunogenicity response rate; stabilization of total CSF $\alpha$ -synuclein levels | [19]      |
| Prasinezumab (Passive Immunotherapy)  | Parkinson's Disease | Phase 2 Clinical Trial    | Slowed decline on MDS-UPDRS Part III score at one year                                   | N/A       |
| Tannic Acid (Aggregation Inhibitor)   | Parkinson's Disease | In Vitro Cell-based Assay | >80% reduction of $\alpha$ -synuclein inclusion-positive cells                           | [20]      |

Experimental Protocols:

## Protocol 2: $\alpha$ -Synuclein Seed Amplification Assay (SAA)

The SAA is a highly sensitive method to detect pathological, aggregation-prone forms of  $\alpha$ -synuclein in biological samples, which act as "seeds" to amplify aggregation of a recombinant substrate.

Materials:

- Recombinant human  $\alpha$ -synuclein protein

- Assay buffer (e.g., PBS with protease inhibitors)
- Thioflavin T (ThT) for fluorescence detection
- 96-well black, clear-bottom plates
- Plate shaker with temperature control
- Fluorescence plate reader

**Procedure:**

- Preparation of Reagents:
  1. Dissolve lyophilized recombinant  $\alpha$ -synuclein in assay buffer to a final concentration of ~0.1 mg/mL.
  2. Prepare a stock solution of ThT in assay buffer.
- Assay Setup:
  1. In each well of a 96-well plate, add the reaction mixture containing recombinant  $\alpha$ -synuclein substrate and ThT.
  2. Add the biological sample (e.g., cerebrospinal fluid) suspected of containing  $\alpha$ -synuclein seeds. Include positive (known  $\alpha$ -synuclein fibrils) and negative (buffer only) controls.
- Amplification:
  1. Seal the plate to prevent evaporation.
  2. Incubate the plate in a plate shaker at 37°C with intermittent shaking cycles (e.g., 1 minute shaking followed by 29 minutes of rest).
- Data Acquisition:
  1. Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30-60 minutes) for up to 100 hours.

- Data Analysis:

1. Plot ThT fluorescence intensity versus time. A sigmoidal curve indicates a positive seeding reaction.
2. The lag time to the exponential phase of aggregation is inversely proportional to the amount of seed in the sample.

Visualizations:



[Click to download full resolution via product page](#)

**Caption:** The aggregation cascade of  $\alpha$ -synuclein and points of therapeutic intervention.

## Section 3: $\alpha$ -1 Antitrypsin (AAT) Deficiency and Therapeutic Strategies

Application Notes:

Alpha-1 Antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver. Its main function is to protect tissues, particularly the lungs, from damage by neutrophil elastase. Genetic mutations in the SERPINA1 gene can lead to AAT deficiency (AATD), a condition that increases the risk for lung (emphysema) and liver disease.<sup>[5]</sup> The most common severe mutation, the Z allele, causes AAT to misfold and polymerize within hepatocytes, leading to a loss of function in the lungs and a toxic gain of function in the liver.<sup>[5]</sup>

Drug discovery for AATD is focused on several innovative approaches:

- Augmentation Therapy: The current standard of care for lung disease involves intravenous infusion of purified AAT from pooled human plasma to increase circulating levels of the protein.[21][22][23][24]
- RNA Interference (RNAi): Small interfering RNAs (siRNAs), such as fazirsiran, are designed to degrade the SERPINA1 mRNA in the liver, reducing the production of the misfolded Z-AAT protein and thereby alleviating liver damage.[25][26]
- Gene Therapy: Using viral vectors (e.g., AAV) to deliver a correct copy of the SERPINA1 gene to produce functional AAT.[24][27][28]

Quantitative Data Summary:

| Therapeutic Agent    | Target Indication             | Study Phase          | Efficacy                                                                        | Reference |
|----------------------|-------------------------------|----------------------|---------------------------------------------------------------------------------|-----------|
| Augmentation Therapy | AATD-related Emphysema        | Standard of Care     | Weekly 60 mg/kg IV infusion to maintain protective serum levels                 | [21]      |
| Fazirsiran (RNAi)    | AATD-associated Liver Disease | Phase 2 (SEQUOIA)    | 200 mg dose: 94% mean reduction in serum Z-AAT at week 48                       | [23][29]  |
| Fazirsiran (RNAi)    | AATD-associated Liver Disease | Phase 2 (Open-label) | Median reduction of 83.3% in liver Z-AAT accumulation                           | [25]      |
| Fazirsiran (RNAi)    | AATD-associated Liver Disease | Phase 2              | 50% of patients showed at least a 1-point improvement in METAVIR liver fibrosis |           |

Experimental Protocols:

## Protocol 3: Quantification of Serum AAT by Nephelometry

This protocol outlines the principle for measuring AAT concentrations in serum, a key diagnostic and monitoring tool for AATD.

**Principle:** Nephelometry measures the intensity of light scattered by immune complexes formed in a solution. When a patient's serum (containing AAT) is mixed with an antibody specific to

AAT, antigen-antibody complexes form. The amount of light scattered by these complexes is proportional to the concentration of AAT in the sample.[26][30][31]

#### Materials:

- Nephelometer
- Patient serum samples
- Anti-human AAT polyclonal antibody solution
- AAT calibrators and controls
- Reaction buffer

#### Procedure (General Steps):

- Sample Preparation:
  1. Collect blood and separate serum. Avoid hemolysis and lipemia.[32]
  2. Dilute serum samples, calibrators, and controls according to the manufacturer's instructions (e.g., 1:20).[32]
- Assay Performance (Automated Nephelometer):
  1. The instrument pipettes the diluted sample and the anti-AAT antibody solution into a reaction cuvette.
  2. The mixture is incubated to allow for the formation of immune complexes.
  3. A light beam is passed through the cuvette, and a detector measures the intensity of the scattered light at a specific angle.
- Data Analysis:
  1. A calibration curve is generated using the measurements from the AAT calibrators of known concentrations.

2. The AAT concentration in the patient and control samples is calculated by the instrument's software based on the calibration curve.

Visualizations:



[Click to download full resolution via product page](#)

**Caption:** Pathophysiology of AAT deficiency and therapeutic intervention points.

## Section 4: G $\alpha$ Subunits as Drug Discovery Targets

### Application Notes:

Heterotrimeric G proteins are crucial signal transducers that link G protein-coupled receptors (GPCRs) to intracellular effector systems. They consist of an  $\alpha$  subunit and a  $\beta\gamma$  dimer. The G $\alpha$  subunit binds guanine nucleotides (GDP and GTP) and is divided into four main families: G $\alpha$ s, G $\alpha$ i/o, G $\alpha$ q/11, and G $\alpha$ 12/13.<sup>[33]</sup> The G $\alpha$ q/11 family, upon activation, stimulates phospholipase C $\beta$  (PLC $\beta$ ), leading to the generation of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.<sup>[34]</sup>

Given that GPCRs are one of the largest classes of drug targets, directly modulating the activity of specific G $\alpha$  subunits offers a potential avenue for developing more selective therapeutics. Strategies include:

- Selective Inhibitors: Small molecules that selectively inhibit a specific G $\alpha$  family. For example, YM-254890 is a potent and selective inhibitor of the G $\alpha$ q/11 family, preventing the exchange of GDP for GTP.<sup>[35]</sup>
- Allosteric Modulators: Compounds that bind to sites on the G $\alpha$  subunit distinct from the nucleotide-binding pocket to modulate its activity or its interaction with GPCRs or effectors.

### Quantitative Data Summary:

| Compound  | Target          | Action              | IC50 / Potency                                                          | Reference |
|-----------|-----------------|---------------------|-------------------------------------------------------------------------|-----------|
| YM-254890 | G $\alpha$ q/11 | Selective Inhibitor | IC50 < 0.6 $\mu$ M<br>for ADP-induced platelet aggregation              | [33]      |
| YM-254890 | G $\alpha$ q/11 | Selective Inhibitor | IC50 = 0.031 $\mu$ M<br>for P2Y1-mediated $\text{Ca}^{2+}$ mobilization | [33]      |
| FR900359  | G $\alpha$ q/11 | Selective Inhibitor | pKD = 8.45<br>(radioligand binding)                                     | [35]      |

Experimental Protocols:

## Protocol 4: [ $^{35}\text{S}$ ]GTPyS Binding Assay for G $\alpha$ Activation

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [ $^{35}\text{S}$ ]GTPyS, to G $\alpha$  subunits in cell membranes upon GPCR stimulation.

Materials:

- Cell membranes expressing the GPCR and G protein of interest
- [ $^{35}\text{S}$ ]GTPyS (radiolabeled)
- GTPyS (non-radiolabeled, for non-specific binding)
- GDP
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM  $\text{MgCl}_2$ , pH 7.4)
- Agonist and test antagonist
- Glass fiber filters and cell harvester

- Scintillation counter

Procedure:

- Reaction Setup:

1. In a 96-well plate, combine cell membranes (10-20  $\mu$ g/well), GDP (1-20  $\mu$ M, concentration needs optimization), and the test antagonist at various concentrations.[\[36\]](#)

2. Pre-incubate the mixture for 15-20 minutes at 30°C.

- Initiation of Reaction:

1. Add the GPCR agonist to stimulate the receptor.

2. Immediately add [ $^{35}$ S]GTPyS to a final concentration of 0.1-1 nM.

- Incubation:

1. Incubate for 30-60 minutes at 30°C with gentle shaking.

- Termination and Detection:

1. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [ $^{35}$ S]GTPyS from the unbound.

2. Wash the filters with ice-cold wash buffer.

3. Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis:

1. Determine non-specific binding in parallel wells containing an excess of non-radiolabeled GTPyS.

2. Calculate the specific binding by subtracting non-specific binding from total binding.

3. Plot the specific binding against the antagonist concentration to determine the IC50 value.

## Protocol 5: BRET Assay for G Protein Activation in Live Cells

This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the dissociation of G $\alpha$  and G $\beta\gamma$  subunits in real-time in living cells, which is a hallmark of G protein activation.

### Materials:

- HEK293 cells
- Expression plasmids for: GPCR of interest, G $\alpha$  fused to a BRET donor (e.g., Renilla Luciferase, Rluc), and G $\beta\gamma$  subunits fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
- Cell culture and transfection reagents
- Luciferase substrate (e.g., Coelenterazine h)
- Agonist and test antagonist
- BRET-compatible plate reader

### Procedure:

- Cell Culture and Transfection:
  1. Co-transfect HEK293 cells with the plasmids encoding the GPCR, G $\alpha$ -Rluc, and G $\beta\gamma$ -YFP.  
[\[35\]](#)
  2. Plate the transfected cells in a white, clear-bottom 96-well plate.
- BRET Measurement:
  1. On the day of the assay, replace the medium with a buffer.
  2. Add the test antagonist at various concentrations and incubate.

3. Add the luciferase substrate (e.g., Coelenterazine h).
4. Measure the basal BRET ratio by reading luminescence at the donor and acceptor emission wavelengths (e.g., 480 nm for Rluc and 530 nm for YFP).
5. Add the agonist to stimulate the GPCR.
6. Immediately begin kinetic measurements of luminescence at both wavelengths for a defined period.

- Data Analysis:
  1. Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point.[\[37\]](#)
  2. Activation of the G protein leads to the dissociation of G $\alpha$ -Rluc from G $\beta\gamma$ -YFP, causing a decrease in the BRET ratio.
  3. Plot the change in BRET ratio against the antagonist concentration to determine the IC50.

Visualizations:



[Click to download full resolution via product page](#)

**Caption:** The G<sub>α</sub>q signaling pathway and the mechanism of its selective inhibition.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enolase 1 Correlated With Cancer Progression and Immune-Infiltrating in Multiple Cancer Types: A Pan-Cancer Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modeling Parkinson's Disease With the Alpha-Synuclein Protein [frontiersin.org]
- 8. [PDF] ENO1 Promotes Lung Cancer Metastasis via HGFR and WNT Signaling–Driven Epithelial-to-Mesenchymal Transition | Semantic Scholar [semanticscholar.org]
- 9. ENO1 Promotes Lung Cancer Metastasis via HGFR and WNT Signaling–Driven Epithelial-to-Mesenchymal Transition | Institute of Cellular and Organismic Biology, Academia Sinica [icob.sinica.edu.tw]
- 10. revvity.com [revvity.com]
- 11. snapcyte.com [snapcyte.com]
- 12. benchchem.com [benchchem.com]
- 13. Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]
- 15. asrjs.com [asrjs.com]
- 16. An update on immune-based alpha-synuclein trials in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Amyloid- $\beta$  and  $\alpha$ -Synuclein Immunotherapy: From Experimental Studies to Clinical Trials [frontiersin.org]

- 18. ajmc.com [ajmc.com]
- 19. trial.medpath.com [trial.medpath.com]
- 20. G protein  $\alpha q$  exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells [jove.com]
- 22. SERPINA1 mRNA as a Treatment for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fazirsiran for the treatment of alpha-1 antitrypsin deficiency-associated liver disease findings from the SEQUOIA phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liver-directed SERPINA1 gene therapy attenuates progression of spontaneous and tobacco smoke-induced emphysema in  $\alpha 1$ -antitrypsin null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. takeda.com [takeda.com]
- 26. Measuring of Alpha-1 Antitrypsin Concentration by Nephelometry or Turbidimetry | Springer Nature Experiments [experiments.springernature.com]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. tandfonline.com [tandfonline.com]
- 29. Arrowhead and Takeda Announce Topline Results from SEQUOIA Phase 2 Study of Fazirsiran in Patients with Alpha-1 Antitrypsin Deficiency-Associated Liver Disease - BioSpace [biospace.com]
- 30. Measuring of Alpha-1 Antitrypsin Concentration by Nephelometry or Turbidimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Methodologies for the Determination of Blood Alpha1 Antitrypsin Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 34. G $\gamma$  alpha subunit - Wikipedia [en.wikipedia.org]
- 35. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application of Alpha-Proteins in Drug Discovery: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180597#application-of-protein-in-drug-discovery\]](https://www.benchchem.com/product/b1180597#application-of-protein-in-drug-discovery)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)